REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:29])[CH2:4][CH2:5][CH:6]([NH:14][C:15]([C:17]1[CH:22]=[CH:21][C:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:19][CH:18]=1)=[O:16])[C:7]([O:9]C(C)(C)C)=[O:8].C(O)(C(F)(F)F)=O>ClC(Cl)C>[CH3:1][O:2][C:3](=[O:29])[CH2:4][CH2:5][CH:6]([NH:14][C:15]([C:17]1[CH:18]=[CH:19][C:20]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)=[CH:21][CH:22]=1)=[O:16])[C:7]([OH:9])=[O:8]
|
Name
|
2-[(Biphenyl-4-carbonyl)-amino]-pentanedioic acid 1-tert-butyl ester 5-methyl ester
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
COC(CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
ClC(C)Cl
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated by rotovap
|
Type
|
CUSTOM
|
Details
|
The solid obtained
|
Type
|
WASH
|
Details
|
was washed with EtOAc and water
|
Type
|
CUSTOM
|
Details
|
After drying
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |